molecular formula C14H20BN3O5 B15222419 (2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid

(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B15222419
M. Wt: 321.14 g/mol
InChI Key: WHAKNJOOKBTQRP-UHFFFAOYSA-N
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Description

(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid typically involves the reaction of a piperazine derivative with a boronic acid reagent. One common method is to start with 4-bromo-2-(tert-butoxycarbonyl)piperazine, which undergoes a palladium-catalyzed cross-coupling reaction with 4-pyridylboronic acid under Suzuki-Miyaura conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Solvents: Toluene, ethanol, or water, depending on the reaction conditions.

Major Products

The major products of these reactions include biaryl compounds from Suzuki-Miyaura coupling, alcohols from oxidation, and boronic esters from hydrolysis.

Scientific Research Applications

(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for (2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is unique due to its piperazine and pyridine moieties, which provide additional functional groups for further chemical modifications and applications in diverse fields.

Properties

Molecular Formula

C14H20BN3O5

Molecular Weight

321.14 g/mol

IUPAC Name

[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]pyridin-4-yl]boronic acid

InChI

InChI=1S/C14H20BN3O5/c1-14(2,3)23-13(20)17-6-7-18(12(19)9-17)11-8-10(15(21)22)4-5-16-11/h4-5,8,21-22H,6-7,9H2,1-3H3

InChI Key

WHAKNJOOKBTQRP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2CCN(CC2=O)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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